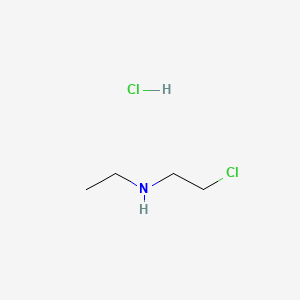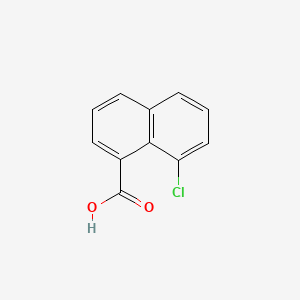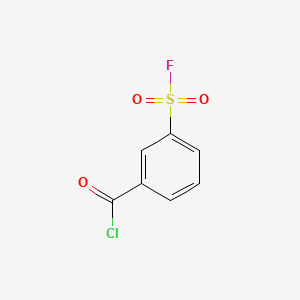
(2-氯-2-苯乙基)苯
描述
“(2-Chloro-2-phenylethyl)benzene”, also known as “2-Phenylethyl chloride”, is a chemical compound with the linear formula C6H5CH2CH2Cl . It has a molecular weight of 140.61 . This compound is a versatile starting material for the synthesis of various compounds, such as the anticoagulant drug chloroquanol .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-2-phenylethyl)benzene” can be represented by the formula C8H9Cl . The InChI key for this compound is MNNZINNZIQVULG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(2-Chloro-2-phenylethyl)benzene” has a molecular weight of 140.61 . It has a density of 1.052g/cm³ , a melting point of -60℃ , a boiling point of 198.2 °C at 760 mmHg , and a refractive index of 1.611 . Its solubility in water is 0.1 g/L at 20 °C .科学研究应用
药代动力学和药物代谢研究
化合物 (2-氯-2-苯乙基)苯用于合成 14C 标记的可溶性鸟苷酸环化酶激活剂西那西呱 (BAY 58-2667),用于药代动力学和药物代谢研究。合成了氚标记版本以阐明作用方式,并且在生物分析研究中通过定量质谱法使用了稳定的标记化合物 (Seidel & Pleiss, 2010).
辐照苯衍生物中的 ESR 研究
该化合物的衍生物,例如苯及其单取代和二取代衍生物(例如氯苯、苯甲酸),已使用电子自旋共振 (ESR) 研究以测量它们在辐照后的光谱。这些研究有助于理解向苯环加氢时自由基的形成 (Ohnishi, Tanei & Nitta, 1962).
合成和分子结构分析
(2-氯-2-苯乙基)苯参与不对称双齿配体的合成和拆分。这些研究有助于理解苯衍生物的分子结构和反应,例如在合成 [(S)、(S)]-(+)589-{2-[1-(二甲氨基)乙基]苯基-C1,N}[1-(二甲基胂基)-2-(甲苯基膦基)苯-As,P]六氟磷酸钯(II) 中 (Doyle, Salem & Willis, 1995).
光学非线性研究
对苯乙炔基取代的苯的研究,包括具有 (2-氯-2-苯乙基)苯结构的苯,表明它们的第三阶光学非线性随着 π 共轭的参与而增加。这在材料科学领域非常重要,特别是对于开发具有独特光学性质的新材料 (Kondo, Yasuda, Sakaguchi & Miya, 1995).
催化和反应机理
该化合物还作为催化剂参与反应,例如对位取代甲基 2-苯基重氮乙酸酯与取代苯的布赫纳加成。这些反应对于理解有机化学中的催化过程和反应机理至关重要 (Mbuvi & Woo, 2009).
属性
IUPAC Name |
(1-chloro-2-phenylethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVROAJFELBNMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-2-phenylethyl)benzene | |
CAS RN |
4714-14-1 | |
| Record name | NSC 93 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-chloro-2-phenylethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














